Triciribine
Overview
Description
Triciribine is a synthetic nucleoside analog that was first synthesized in the 1970s. It is known for its potential anti-cancer properties and has been studied extensively for its ability to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival . This compound has shown promise in treating various cancers, including breast and ovarian cancers .
Scientific Research Applications
Triciribine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Mechanism of Action
Target of Action
Triciribine primarily targets the Akt family of proteins , which includes Akt-1, Akt-2, and Akt-3 . These proteins are serine/threonine protein kinases that play a critical role in the regulation of cell proliferation and survival .
Mode of Action
This compound inhibits the phosphorylation and signaling of all three Akt family members . It does this by binding to the PH domain of Akt, blocking its recruitment to the plasma membrane, and thereby inhibiting Akt phosphorylation .
Biochemical Pathways
This compound’s action affects the phosphoinositide 3-kinase (PI3K) signaling pathway . By inhibiting Akt, this compound disrupts this pathway, leading to changes in cell proliferation and survival . Additionally, this compound has been found to promote ERK1/2 phosphorylation, suggesting that activation of the ERK pathway is involved in this compound-induced differentiation .
Pharmacokinetics
It is known that this compound is administered over 30 minutes on days 1, 8, and 15 of a 28-day cycle .
Result of Action
This compound’s inhibition of Akt leads to a variety of cellular effects. For instance, it has been found to increase the stability of LDLR mRNA, leading to upregulation of cell-surface LDLR levels and induction of cellular LDL uptake . Additionally, this compound has been shown to increase the expression of myeloid differentiation inducers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other kinase inhibitors can affect this compound’s efficacy . Furthermore, the cellular environment, including the presence of growth or survival factors, can impact the recruitment of Akt to the plasma membrane and thus the effectiveness of this compound .
Safety and Hazards
Future Directions
Triciribine has been used in trials studying the treatment of Leukemia, Ovarian Cancer, HER2/Neu Negative, Breast Adenocarcinoma, and Stage IV Breast Cancer, among others . It has been found to increase LDLR expression and LDL uptake through stabilization of LDLR mRNA, suggesting potential utility in the therapeutic management of patients with hypercholesterolemia .
Biochemical Analysis
Biochemical Properties
Triciribine plays a significant role in biochemical reactions by inhibiting the activation of AKT. It interacts with various enzymes, proteins, and other biomolecules involved in the AKT signaling pathway. Specifically, this compound binds to AKT and prevents its phosphorylation, thereby inhibiting its activation. This interaction disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, this compound has been shown to increase the expression of low-density lipoprotein receptor (LDLR) and enhance the uptake of low-density lipoprotein (LDL) in cultured human hepatoma cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the AKT signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of myelomonocytic markers such as CD11b and CD11c in acute myeloid leukemia cells, indicating its role in cell differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AKT and preventing its phosphorylation at specific threonine and serine residues. This inhibition blocks the activation of AKT and disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. This compound also affects the stability of messenger RNA (mRNA) for certain proteins, such as low-density lipoprotein receptor, leading to increased expression and enhanced uptake of low-density lipoprotein . Additionally, this compound has been shown to promote the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, suggesting its involvement in the ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of AKT phosphorylation. Long-term studies have shown that this compound can maintain its inhibitory effects on AKT and its downstream signaling pathways, leading to prolonged suppression of cell proliferation and induction of apoptosis. The long-term effects of this compound on cellular function may vary depending on the cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits AKT phosphorylation and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the AKT signaling pathway. By inhibiting AKT phosphorylation, this compound disrupts the downstream signaling cascades that regulate glucose metabolism, lipid metabolism, and protein synthesis. This compound also interacts with enzymes and cofactors involved in these metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to increase the stability of low-density lipoprotein receptor mRNA, resulting in enhanced uptake of low-density lipoprotein .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, this compound can bind to AKT and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues may vary depending on factors such as tissue permeability, blood flow, and the presence of transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with AKT and prevents its phosphorylation. This compound may also be found in other subcellular compartments, such as the nucleus or mitochondria, depending on the cell type and experimental conditions. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of triciribine involves several key steps. One of the most efficient methods reported includes the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis is approximately 35% .
Chemical Reactions Analysis
Triciribine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside analog to enhance its properties.
Substitution: Substitution reactions, particularly involving the ribofuranosyl group, are common in the synthesis and modification of this compound.
Common reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified nucleoside analogs with potential therapeutic applications .
Comparison with Similar Compounds
Triciribine is unique among nucleoside analogs due to its specific inhibition of the Akt signaling pathway. Similar compounds include:
Perifosine: An alkylphospholipid that also targets the Akt pathway but has a different mechanism of action.
These compounds share the ability to inhibit Akt signaling but differ in their specific mechanisms and therapeutic applications.
Properties
IUPAC Name |
2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860527 | |
Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-35-2 | |
Record name | Triciribine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of triciribine?
A1: this compound primarily inhibits the phosphorylation, activation, and signaling of the serine/threonine protein kinase Akt (specifically Akt-1, -2, and -3). [] This inhibition leads to downstream effects on cell proliferation, survival, and drug resistance. [, , , ]
Q2: How does this compound's inhibition of Akt affect tumor cells?
A2: this compound's inhibition of Akt signaling can have several anti-tumor effects, including:
- Reduced Proliferation: It inhibits the growth of tumor cells, particularly those with overactive Akt signaling. [, , , ]
- Increased Apoptosis: this compound promotes programmed cell death in tumor cells. [, ]
- Sensitization to Chemotherapy: It enhances the efficacy of other anticancer agents, such as gemcitabine and trastuzumab. [, ]
Q3: Does this compound impact other signaling pathways besides Akt?
A3: Yes, this compound can also influence other signaling pathways, although these effects may be context-dependent:
- ERK Pathway: In some studies, this compound combined with other agents showed a reduction in ERK pathway activity. []
- JAK/STAT Pathway: While this compound is not a direct inhibitor of the JAK/STAT pathway, research suggests it might influence STAT5 activity in FLT3-ITD-positive AML cells. [, ]
Q4: How does this compound affect autophagy in cells?
A4: Research indicates that this compound can induce autophagy, a cellular process of self-degradation. While autophagy can sometimes protect cancer cells, studies using the autophagy inhibitor chloroquine showed that it enhanced this compound-induced apoptosis. [] This suggests autophagy might serve as a defense mechanism against this compound in some cases.
Q5: What structural modifications to this compound have been explored, and how do they affect its activity?
A5: Several studies have investigated the SAR of this compound, revealing key structural features necessary for its activity:
- Hydroxyl Groups on Ribosyl Ring: Removal or modification of the hydroxyl groups on the ribosyl moiety significantly reduced or abolished the antiviral and antiproliferative activity of this compound. This is likely due to the importance of these hydroxyl groups for intracellular phosphorylation, a critical step for this compound's activation. [, ]
- Intact Ribosyl Ring System: Acyclic analogs of this compound lacking the rigid ribosyl ring system also showed a lack of activity, highlighting the importance of this structural feature for phosphorylation and biological activity. []
- Substitutions at the 2-Position: Introducing substituents at the 2-position of this compound, such as methyl, ethyl, phenyl, chloro, and amino groups, negatively impacted antiviral activity. Researchers believe these modifications hinder the phosphorylation of this compound into its active metabolites. []
- 6-N-Acyl Derivatives: While modifications at the 2-position are detrimental, studies on 6-N-acylthis compound analogs showed that some retained activity against HIV-1. These compounds act as prodrugs, converting to this compound and subsequently this compound monophosphate within cells. []
Q6: What challenges are associated with this compound's bioavailability, and what strategies have been explored to overcome them?
A6: Both this compound and its monophosphate form suffer from low bioavailability. [] To address this, researchers are exploring prodrug strategies:
- Amino Acid Prodrugs: The development of amino acid prodrugs of this compound and its monophosphate significantly improved their plasma exposure in preclinical studies. [] This approach holds promise for enhancing the drug's delivery and efficacy.
Q7: Has this compound shown efficacy in preclinical models of cancer?
A7: Yes, this compound has demonstrated promising activity in preclinical cancer models:
- Breast Cancer: In xenograft models of breast cancer, this compound, especially in combination with other agents like trastuzumab, significantly inhibited tumor growth. [, , ] These findings suggest its potential as a therapeutic option for HER2-positive breast cancer.
- Pancreatic Cancer: Studies using pancreatic cancer xenograft models indicated that this compound could enhance the sensitivity of tumor cells to gemcitabine. [] This combination therapy presents a potential strategy for combating pancreatic cancer.
- Other Cancer Types: Preclinical studies have also explored this compound's efficacy in other cancers, including leukemia, multiple myeloma, lung cancer, glioblastoma, and neuroblastoma, showing promising results. [, , , , ]
Q8: What are the potential biomarkers for predicting this compound efficacy in cancer patients?
A8: Research suggests that certain biomarkers may help identify patients who might benefit most from this compound therapy:
- PTEN Status: PTEN loss is associated with trastuzumab resistance in breast cancer. Combining this compound with trastuzumab effectively inhibited tumor growth in PTEN-deficient breast cancer models. [, ] This suggests PTEN status could be a potential biomarker for selecting patients who might respond favorably to this combination therapy.
- AKT Activation: Given that this compound directly targets Akt, the level of Akt activation in tumors might be a predictive biomarker. Studies in xenograft models showed that this compound significantly inhibited tumor growth in tumors with high Akt expression but not in those with low Akt levels. []
- ZNF217 Expression: ZNF217, a transcription factor, has been linked to poor prognosis and drug resistance in several cancers. Research suggests that ZNF217 expression correlates with sensitivity to this compound in breast cancer and osteosarcoma models. [, , ] This indicates ZNF217 could serve as a potential biomarker for this compound treatment efficacy.
- FKBP5 Expression: FKBP5, a protein involved in Akt regulation, may also have value as a predictive biomarker. Studies have shown that downregulation of FKBP5 is linked to resistance to gemcitabine in pancreatic cancer models, and combining gemcitabine with this compound effectively inhibits tumor growth in these models. []
Q9: What are the current limitations and future directions for this compound research?
A9: Despite its promise, several questions remain regarding this compound's clinical utility:
Q10: What are the potential side effects of this compound observed in preclinical or clinical settings?
A10: this compound has shown some side effects in preclinical and clinical studies:
- Hepatotoxicity: In clinical trials, some patients experienced elevated liver enzymes, indicating potential liver toxicity. [] Careful monitoring of liver function is crucial during this compound treatment.
- Metabolic Effects: Hyperglycemia (elevated blood sugar) was also reported in some patients. [] This side effect may require monitoring and management, particularly in individuals with pre-existing diabetes or glucose intolerance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.